1,1'-Dibenzyl-4,4'-bipyridinium dichloride

Descripción general

Descripción

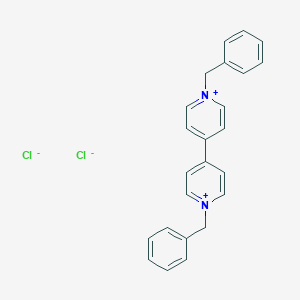

1,1’-Dibenzyl-4,4’-bipyridinium dichloride, also known as Benzyl Viologen, is a bipyridinium compound . It appears as a white to light yellow to light orange powder or crystal . The compound has a molecular formula of C24H22Cl2N2 and a molecular weight of 409.35 .

Synthesis Analysis

The compound can be reduced to its neutral state using sodium borohydride, forming an n-type dopant for organic semiconductor-based applications .Molecular Structure Analysis

The molecular structure of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride consists of two benzyl groups attached to a bipyridinium core, with two chlorine atoms . The compound has a molecular formula of C24H22Cl2N2 .Chemical Reactions Analysis

In a redox reaction, 1,1’-Dibenzyl-4,4’-bipyridinium dichloride can be reduced in three states with different colors .Physical And Chemical Properties Analysis

The compound is soluble in ethanol and water, and very slightly soluble in benzene .Aplicaciones Científicas De Investigación

Synthesis of Conjugated Oligomers

The compound is used in the cyclocondensation reaction with electron-rich aromatic diamines to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit multiple redox processes and dramatic changes in electronic absorption spectra .

Organic Semiconductor Applications

1,1’-Dibenzyl-4,4’-bipyridinium dichloride can be reduced to its neutral state using sodium borohydride, forming an n-type dopant for organic semiconductor-based applications .

Fabrication of Photo-driven Bioanode

The compound can be introduced to form a path for the transport of electrons from the thylakoid membranes to the mediator, which can be used in the fabrication of photo-driven bioanodes .

Electrochromic Devices

The compound’s reversible one- and two-electron reductions are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .

Supramolecular Complexes

Extended viologens, where two pyridinium residues are separated by increasing numbers of aromatic rings, have rapidly found widespread application in the construction of supramolecular complexes .

Latent Fingermark Detection

The compound has been used for electrochromic detection of latent fingermarks on metal surfaces . The fingerprint-covered surface area acts as an insulating mask, causing the compound to change color and produce a reversed image of the fingerprint .

Mecanismo De Acción

Target of Action

The primary target of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride is the electron transport chain in the thylakoid membranes . It acts as a mediator, facilitating the transport of electrons.

Mode of Action

The compound interacts with its target by forming a path for the transport of electrons from the thylakoid membranes to the mediator . This interaction results in changes in the electrical properties of the system.

Biochemical Pathways

The affected pathway is the electron transport chain, a crucial component of photosynthesis and cellular respiration. The downstream effects include enhanced electrical properties of the system, which can be utilized in various applications such as the fabrication of photo-driven bioanodes .

Pharmacokinetics

It is known to be soluble in water , which could potentially impact its bioavailability.

Result of Action

The molecular effect of the compound’s action is the change in color, which can be used to produce inversed images of fingermarks . On a cellular level, it can influence the electron transport chain, altering the electrical properties of the system .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2.2ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOIIDFMYPFJKP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Dibenzyl-4,4'-bipyridinium dichloride | |

CAS RN |

1102-19-8 | |

| Record name | 4,4'-Bipyridinium, 1,1'-dibenzyl-, dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001102198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-dibenzyl-4,4'-bipyridinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-Dibenzyl-[4,4'-bipyridine]-1,1'-diium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM57QC5KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

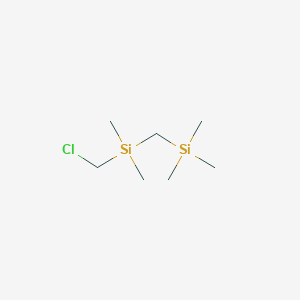

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the electrochemical properties of benzyl viologen?

A2: Benzyl viologen exhibits two distinct reduction steps under polarographic analysis. [] The first step involves a single-electron reduction, which is reversible for both benzyl viologen and its analog, methyl viologen. [] The second reduction step, involving another electron transfer, is considered irreversible for benzyl viologen at the dropping mercury electrode, unlike methyl viologen, which shows fleeting reversibility. []

Q2: Can benzyl viologen be utilized for material science applications?

A3: Yes, research suggests that benzyl viologen can act as a corrosion inhibitor for Q235 steel in acidic environments (1 M HCl). [] The exact mechanism and effectiveness of this corrosion inhibition require further investigation. Additionally, a study has explored the potential of benzyl viologen for electrochromic detection of latent fingerprints on metal surfaces. [] This application leverages the color change of benzyl viologen upon reduction, potentially offering a sensitive visualization technique in forensic science.

Q3: How does the structure of viologen derivatives influence their complexation behavior?

A4: The structure of viologen derivatives significantly impacts their complexation behavior. For instance, while 1,1′-dimethyl-4,4′-bipyridinium dichloride (methyl viologen) forms a chiral charge-transfer (CT) complex with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA) that can host guest molecules like n-alkyl alcohols, 1,1′-diphenyl-4,4′-bipyridinium dichloride and 1,1′-dibenzyl-4,4′-bipyridinium dichloride form achiral CT complexes without guest inclusion. [] This difference in complexation behavior likely arises from variations in steric hindrance and electronic effects imposed by the different substituents on the viologen core. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)